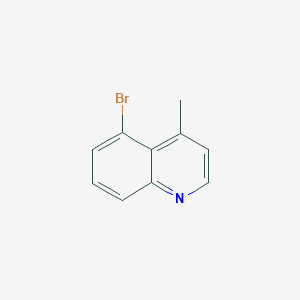

5-Bromo-4-methylquinoline

Description

The Quinoline (B57606) Scaffold as a Privileged Structure in Contemporary Drug Discovery and Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry and drug discovery. aaronchem.comasianpubs.org This designation is attributed to its ability to serve as a versatile framework for the design of ligands that can interact with a wide array of biological targets, leading to diverse pharmacological activities. derpharmachemica.com The synthetic accessibility and the potential for extensive functionalization of the quinoline nucleus allow chemists to generate large libraries of structurally diverse derivatives. derpharmachemica.com

Quinoline-based compounds are integral to numerous approved drugs and clinical candidates. aaronchem.comasianpubs.org Their broad spectrum of biological activities includes anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties. derpharmachemica.combiorxiv.org The success of the quinoline moiety is rooted in its rigid structure, which can be strategically modified to optimize pharmacokinetic and pharmacodynamic properties, enhancing the efficacy and selectivity of drug candidates. aaronchem.com

Significance of Halogenation and Alkyl Substitution Patterns in Quinoline Nuclei for Research Applications

The introduction of substituents, such as halogens and alkyl groups, onto the quinoline nucleus is a critical strategy in medicinal chemistry to modulate the physicochemical and biological properties of the resulting molecules. Halogenation, the incorporation of atoms like bromine, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The position of the halogen atom on the quinoline ring is crucial and can dictate the molecule's reactivity and biological function.

Alkyl groups, such as the methyl group, also play a vital role in modifying the parent molecule's characteristics. They can affect the compound's steric profile, solubility, and electronic properties, which in turn influences its interaction with biological targets. The specific pattern of halogen and alkyl substitution on the quinoline core provides a powerful tool for researchers to fine-tune molecular properties and develop compounds with desired activities. The bromine atom, in particular, often serves as a key reactive handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAOJIZGLNLUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743737 | |

| Record name | 5-Bromo-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698392-18-6 | |

| Record name | 5-Bromo-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 4 Methylquinoline and Its Analogs

Classical Quinoline (B57606) Synthesis Protocols and their Applicability to 5-Bromo-4-methylquinoline Scaffold Construction

The traditional methods for quinoline synthesis, developed in the late 19th and early 20th centuries, remain fundamental in synthetic organic chemistry. rsc.orgmetu.edu.tr These reactions, including the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach syntheses, provide versatile routes to the quinoline core.

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate or related malonic esters. rsc.orgwikipedia.org The reaction proceeds through an initial condensation to form an anilidomethylenemalonate intermediate, followed by a thermal cyclization. wikipedia.org

For the synthesis of a precursor to this compound, 3-bromoaniline (B18343) would be the logical starting material. Reaction with a suitable β-ketoester, such as ethyl acetoacetate (B1235776), would lead to a β-anilinoacrylate intermediate. Subsequent thermal cyclization of this intermediate would yield a 5-bromo-4-hydroxy-2-methylquinoline derivative. While this does not directly yield this compound, the resulting 4-hydroxyquinoline (B1666331) can be further modified. For instance, the hydroxyl group can be removed in subsequent synthetic steps.

A variation of this approach involves the reaction of 3-bromoaniline with diethyl ethoxymethylenemalonate, which upon cyclization, would lead to ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate. nih.gov Decarboxylation and subsequent manipulation of the 4-hydroxyl group would be necessary to arrive at the target compound. The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups, and the bromo group's electron-withdrawing nature might influence the reaction's efficiency. wikipedia.org

Table 1: Examples of Gould-Jacobs Reaction with Substituted Anilines

| Starting Aniline (B41778) | Reagent | Solvent | Cyclization Conditions | Product | Yield (%) | Reference |

| 3-Bromoaniline | Ethyl acetoacetate | Ethanol (reflux) | Diphenyl ether, 250°C | Ethyl 5-bromo-4-hydroxy-2-methylquinoline-3-carboxylate | 60-68 (over 3 steps) | |

| 3-Bromoaniline | Diethyl(ethoxymethylene)malonate | Toluene | - | Diethyl [(3-bromophenyl)amino]methylene]malonate | 90 | nih.gov |

| Aniline | Diethyl ethoxymethylenemalonate | - | Heat | 4-Hydroxyquinoline | - | wikipedia.org |

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or aldehyde. rsc.orgwikipedia.orgiipseries.org The reaction is typically catalyzed by acids or bases. wikipedia.org

To synthesize this compound directly via the Friedländer condensation, the ideal starting materials would be 2-amino-6-bromobenzaldehyde (B143974) or 2-amino-6-bromophenyl methyl ketone, reacted with acetone (B3395972) or a related compound that can provide the C4-methyl group. The primary challenge in this approach lies in the accessibility of the substituted o-aminoaryl carbonyl compound. The reaction mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org The regioselectivity can be an issue with unsymmetrical ketones. rsc.org

Table 2: Examples of Friedländer Synthesis of Quinolines

| o-Aminoaryl Carbonyl | Methylene Component | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Aminobenzaldehyde | Ketone | Trifluoroacetic acid, toluenesulfonic acid, or iodine | Substituted quinoline | - | wikipedia.org |

| o-Aminoaryl aldehyde/ketone | Ketone | Potassium hydroxide | Substituted quinoline | - | iipseries.org |

| 2-Aminobenzaldehyde | Acetaldehyde | Sodium hydroxide | Quinoline | - | researchgate.net |

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. rsc.orgiipseries.orgwikipedia.org The initial step involves the base-catalyzed hydrolysis of isatin to an isatoic acid salt, which then condenses with the carbonyl compound. Subsequent cyclization and dehydration afford the quinoline-4-carboxylic acid. wikipedia.org

To apply this to the synthesis of a precursor for this compound, one could envision two main strategies. The first involves the use of a bromo-substituted isatin, such as 7-bromoisatin, which upon reaction with acetone, would yield 5-bromo-2-methylquinoline-4-carboxylic acid. Alternatively, isatin could be reacted with a bromo-substituted ketone, although this might lead to different substitution patterns. The carboxylic acid group at the 4-position would then need to be removed in a subsequent decarboxylation step. The Pfitzinger reaction is a versatile method, and its outcome can be influenced by the nature of the carbonyl compound and the reaction conditions. icm.edu.plresearchgate.netijsr.net

Table 3: Examples of Pfitzinger Reaction for Quinoline Synthesis

| Isatin Derivative | Carbonyl Compound | Base | Product | Yield (%) | Reference |

| Isatin | Ketone/Aldehyde | Potassium hydroxide | Quinoline-4-carboxylic acid | - | wikipedia.org |

| 5-Methylisatin | Phenoxy acetone | Potassium hydroxide | 2,6-Dimethyl-3-phenoxy-quinoline-4-carboxylic acid | - | iipseries.org |

| Isatin | Acetone | Potassium hydroxide | 2-Methylquinoline-4-carboxylic acid | - | icm.edu.pl |

The Skraup synthesis is a classic and robust method for preparing quinolines, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. rsc.orgmetu.edu.triipseries.org The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and oxidation. iipseries.org

For the synthesis of this compound, 3-bromoaniline would be the appropriate starting material. However, the standard Skraup synthesis using glycerol would yield 5-bromoquinoline. To introduce the 4-methyl group, a modified Skraup synthesis using crotonaldehyde (B89634) (which can be formed in situ from acetaldehyde) instead of glycerol would be necessary. This variation is often considered as part of the Doebner-von Miller reaction family. The reaction is known to be highly exothermic and can be violent if not controlled properly. metu.edu.tr

Table 4: Conditions for Skraup-type Reactions

| Aniline Derivative | Carbonyl Source | Oxidizing Agent | Acid | Product | Reference |

| Aniline | Glycerol | Nitrobenzene | Sulfuric acid | Quinoline | metu.edu.triipseries.org |

| 3-Bromoaniline | Glycerol | Nitrobenzene | Sulfuric acid | 5-Bromoquinoline | rsc.org |

| m-Toluidine | - | - | - | 7-Methyl-8-nitroquinoline (two steps) | iipseries.org |

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. wikipedia.orgjptcp.com It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone, often generated in situ from the aldol (B89426) condensation of aldehydes or ketones. wikipedia.org

To synthesize this compound, 3-bromoaniline would be reacted with crotonaldehyde in the presence of an acid catalyst, typically a strong mineral acid like hydrochloric acid or sulfuric acid. iipseries.orgwikipedia.org The reaction mechanism is complex and still a subject of discussion but is believed to involve a Michael addition, cyclization, and oxidation. This method is particularly well-suited for the synthesis of quinolines with alkyl substituents on the pyridine (B92270) ring. A study has reported the Döebner-von Miller reaction of 6-bromo-aniline with crotonaldehyde in excellent yields using a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst under solvent-free conditions. clockss.org A similar approach with 3-bromoaniline could potentially yield the desired this compound.

Table 5: Examples of Doebner-von Miller Reactions

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aniline | Crotonaldehyde | Hydrochloric acid | 2-Methylquinoline (B7769805) | - | iipseries.org |

| 6-Bromoaniline | Crotonaldehyde | Ag(I)-exchanged Montmorillonite K10, solvent-free | 6-Bromo-2-methylquinoline | Excellent | clockss.org |

| p-Bromoaniline | Crotonaldehyde | - | 6-Bromo-2,4-dimethylquinoline | - | ukzn.ac.za |

The Conrad-Limpach synthesis is a method for preparing 4-hydroxyquinolines (4-quinolones) by reacting anilines with β-ketoesters. jptcp.comwikipedia.org The reaction conditions, particularly the temperature, determine the regioselectivity of the initial condensation. At lower temperatures, condensation occurs at the keto group to form a β-anilinoacrylate, which upon thermal cyclization gives a 4-quinolone (Conrad-Limpach product).

For the synthesis of a precursor to this compound, 3-bromoaniline would be reacted with ethyl acetoacetate. iipseries.org Under appropriate conditions, this would yield ethyl 3-(3-bromophenylamino)crotonate. Thermal cyclization of this intermediate, often in a high-boiling solvent like diphenyl ether, would lead to 5-bromo-4-hydroxy-2-methylquinoline. nih.gov As with the Gould-Jacobs reaction, subsequent removal of the 4-hydroxyl group would be required to obtain this compound. The reaction is known to give good yields, but the high temperatures required for cyclization can be a limitation. wikipedia.orgnih.gov

Table 6: Conditions for Conrad-Limpach Synthesis

| Aniline Derivative | β-Ketoester | Conditions | Product | Reference |

| Aniline | β-Ketoester | Schiff base formation, then thermal cyclization (~250°C) | 4-Hydroxyquinoline | wikipedia.org |

| 3-Bromoaniline | Ethyl acetoacetate | Condensation followed by thermal cyclization | 5-Bromo-4-hydroxy-2-methylquinoline | iipseries.orgnih.gov |

| Nitroaniline | Vinyl ether | H2SO4 | Substituted 4-hydroxyquinoline | iipseries.org |

Knorr Synthesis for Brominated Quinolinones

The Knorr synthesis, a cornerstone in quinoline chemistry since 1886, provides a reliable route to 2-hydroxyquinolines (quinolin-2-ones) through the acid-catalyzed cyclization of β-ketoanilides. iipseries.org This method is particularly adaptable for producing brominated quinolinone structures. The synthesis typically involves two main steps: the condensation of a bromoaniline with a β-ketoester to form an intermediate anilide, followed by cyclization under strong acidic conditions.

A pertinent example is the synthesis of 6-bromo-4-methylquinolin-2(1H)-one, an isomer of the target scaffold. The process begins with the condensation of 4-bromoaniline (B143363) and a β-keto ester. researchgate.netthieme-connect.com The subsequent cyclization of the resulting anilide yields the quinolinone. researchgate.netthieme-connect.com Studies have focused on optimizing the initial condensation to favor the formation of the desired anilide over the alternative crotonate, with the use of tert-butyl acetoacetate proving effective in increasing the yield of the anilide to 84%. researchgate.net The cyclization step is typically performed in the presence of a strong acid like sulfuric acid. iipseries.org This classical approach has been foundational for creating various brominated quinolone frameworks. researchgate.net

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| 4-bromoaniline, tert-butyl acetoacetate | Neat, 100 °C | N-(4-bromophenyl)-3-oxobutanamide | 84% | researchgate.net |

| N-(4-bromophenyl)-3-oxobutanamide | H₂SO₄, rt | 6-Bromo-4-methylquinolin-2(1H)-one | - | iipseries.orgresearchgate.net |

| 4-amino-6-bromo veratrole, ethyl acetoacetate | Sulfuric acid | Brominated quinoline derivative | - | iipseries.org |

Modern Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic efforts have moved towards more efficient and environmentally benign methods, utilizing catalysis to achieve high selectivity and yield under milder conditions.

Transition Metal-Catalyzed Reactions for Functionalization

Transition metals, particularly palladium, copper, and silver, are pivotal in the functionalization of the quinoline core, enabling a wide array of cross-coupling and transformation reactions. nih.gov

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, making it highly suitable for modifying bromo-substituted quinolines like this compound. The Suzuki-Miyaura coupling, for instance, allows for the arylation or alkylation at the bromine-substituted position.

While direct Suzuki coupling on this compound is a standard transformation, related studies on isomers highlight the methodology's utility. For example, palladium-catalyzed borylation of 8-bromo-5-methylquinoline (B1439347) has been investigated. mdpi.com Although the primary product was the intended boronic acid ester, a significant biaryl byproduct was formed from a subsequent Suzuki coupling reaction between the starting material and the borylated product. mdpi.com This underscores the reactivity of bromo-methyl-quinolines in palladium-catalyzed cross-coupling reactions. The conditions for such transformations often involve a palladium catalyst like PdCl₂(dppf) and a base such as potassium acetate (B1210297) (KOAc). mdpi.com

| Substrate | Coupling Partner | Catalyst/Base/Solvent | Product | Yield | Reference |

| tert-butyl (8-bromoquinolin-5-yl)methyl(methyl)carbamate | Bis(pinacolato)diboron | PdCl₂(dppf)/KOAc/Dioxane | Biaryl homocoupling product | 65% | mdpi.com |

Copper and silver catalysts offer alternative and often complementary reactivity to palladium. Copper-catalyzed reactions are well-established for the synthesis of quinolines and their subsequent functionalization. researchgate.net For instance, copper(II) acetate has been used to mediate the synthesis of complex indolequinones from bromoquinones and enamines, demonstrating the utility of copper in transforming brominated quinone systems. nih.gov

Silver-mediated transformations are also valuable in quinoline chemistry. Silver triflate has been shown to catalyze the synthesis of polysubstituted quinolines. rsc.org Furthermore, silver(I) oxide (Ag₂O) can mediate nucleophilic substitution reactions on halogenated compounds. nih.gov This has been demonstrated in the challenging fluorination of geminal bromofluoroalkyl electrophiles, where Ag₂O significantly enhanced the radiochemical conversion, suggesting its potential for promoting substitutions on bromoquinolines. nih.gov

| Reaction Type | Substrate | Reagent/Catalyst | Key Features | Reference |

| Indolequinone Synthesis | Bromoquinone | Enamine/Cu(OAc)₂ | Regiospecific synthesis of indolequinones | nih.gov |

| Nucleophilic Fluorination | Secondary Bromide | [¹⁸F]KF/K₂₂₂ / Ag₂O | Ag₂O mediates substitution, enhancing yield | nih.gov |

| Polysubstituted Quinoline Synthesis | Anilines, Alkynes | AgOTf | Catalyzes cascade reactions | rsc.org |

Beyond palladium, copper, and silver, other transition metals like iron, manganese, and cobalt are employed in quinoline synthesis and functionalization. nih.govrsc.org Iron-catalyzed cross-coupling reactions can be used with alkyl Grignard reagents, and cobalt catalysts can facilitate the aerobic dehydrogenation of tetrahydroquinolines to quinolines. organic-chemistry.org

A notable application is the C(sp³)–H alkylation of methyl-substituted heteroarenes, including 4-methylquinoline (B147181), using alcohols as alkylating agents. mdpi.com This "borrowing hydrogen" or "hydrogen autotransfer" (ATH) methodology is catalyzed by various metals. Pincer manganese complexes, for example, have been used to catalyze the reaction between 2-methylquinoline and a range of primary alcohols, affording high yields of the corresponding alkylated products. mdpi.com Similarly, iron(II) acetate has been shown to be an effective catalyst for these transformations. mdpi.com

| Substrate | Reagent | Catalyst/Base/Solvent | Product | Yield | Reference |

| 2-Methylquinoline | Benzyl alcohols | Mn-pincer complex/t-BuOK/t-AmOH | 2-(2-Phenylethyl)quinoline derivatives | Up to 98% | mdpi.com |

| 2-Methylquinoline | Benzyl alcohols | Fe(OAc)₂/Phen/t-BuOK/Dioxane | 2-(2-Phenylethyl)quinoline derivatives | Up to 91% | mdpi.com |

Metal-Free and Environmentally Conscious Protocols

In line with the principles of green chemistry, significant research has been directed towards developing metal-free and environmentally friendly synthetic routes. These methods often utilize inexpensive reagents and milder conditions, reducing waste and avoiding toxic metal catalysts. acs.org

One such approach is the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes using hypervalent iodine(III) reagents like PIDA (phenyliodine diacetate) as the oxidant. researchgate.net This metal-free method demonstrates good functional group tolerance and high chemoselectivity under mild, room-temperature conditions. researchgate.net Additionally, metal-free protocols for the C-H halogenation of quinoline derivatives have been established, using reagents like trihaloisocyanuric acid, which is both inexpensive and atom-economical. researchgate.net The use of nanocatalysts and green solvents like water also represents a significant advance in the eco-friendly synthesis of quinoline derivatives. acs.orgnih.gov

| Reaction Type | Substrate | Reagent/Conditions | Product | Yield | Reference |

| Selective Oxidation | 4-Methylquinoline | PIDA, H₂O, DMSO, rt | Quinoline-4-carbaldehyde | 81% | researchgate.net |

| C-H Halogenation | 8-Substituted Quinoline | Trihaloisocyanuric acid, rt | C5-Halogenated Quinoline | High | researchgate.net |

| One-pot Synthesis | Aniline, Alkyl vinyl ketone | Indium(III) chloride on silica (B1680970) gel, MW | 4-Alkylquinoline | High | rsc.org |

Ionic Liquid Mediated Synthesis

Ionic liquids (ILs) have emerged as effective and environmentally friendly media for the synthesis of quinolines. nih.govnih.gov Their unique properties, such as low volatility, high thermal stability, and tunable acidity, make them suitable for various catalytic applications. nih.gov

A metal-free synthetic protocol for constructing substituted quinolines has been developed using imidazolium (B1220033) cation-based ionic liquids as the reaction medium. nih.govacs.org For instance, the reaction of anilines with phenylacetaldehydes in 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄) at 150 °C in an open-air atmosphere can produce 3-substituted quinolines in good to excellent yields. acs.org This method is operationally simple and allows for the recycling of the ionic liquid. acs.org

The catalytic efficiency of ionic liquids in Friedländer quinoline synthesis is related to the basicity of their anions. nih.gov Studies have shown that an increase in the basicity of the anion corresponds to a higher product yield. nih.gov For example, [Hbim]BF₄ has proven to be an efficient catalyst for this reaction, achieving high yields under solvent-free conditions at 100 °C. nih.gov Furthermore, α-chymotrypsin has demonstrated enhanced catalytic activity for the Friedländer condensation in an ionic liquid aqueous solution, leading to excellent yields at lower temperatures and with reduced enzyme loading. mdpi.com

Ultrasound-Irradiation Assisted Reactions

Ultrasound irradiation has been recognized as a green and efficient method for promoting organic reactions, including the synthesis of quinoline derivatives. nih.govrsc.orgrsc.org This technique often leads to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating methods. rsc.orgrsc.org

One approach involves the one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in the presence of SnCl₂·2H₂O as a precatalyst in water under ultrasound irradiation. nih.gov This method provides good yields of 2-substituted quinolines. nih.gov Another green synthetic route utilizes ultrasound for the N-alkylation of the imidazole (B134444) ring in the synthesis of hybrid quinoline-imidazole derivatives, demonstrating significant advantages in terms of reaction time and yield. rsc.orgrsc.org

The synthesis of 4-alkoxy-2-methylquinolines has been efficiently achieved using ultrasound energy, reducing the reaction time to just 15 minutes and providing satisfactory yields (45–84%) of high-purity products. mdpi.com This sonochemical approach offers a cost-effective and environmentally friendlier alternative to conventional methods. mdpi.com

Catalyst-Free and Aerobic Oxidation Methods

Recent advancements in quinoline synthesis have focused on developing catalyst-free and aerobic oxidation methods to enhance sustainability. rsc.org Molecular oxygen is considered the ideal terminal oxidant due to its ready availability and the formation of water as a benign byproduct. rsc.org

A transition-metal-free oxidative cycloisomerization of o-cinnamylanilines has been developed using KOtBu as a mediator and DMSO as an oxidant at room temperature. acs.org This method produces 2-aryl-4-substituted quinolines in good to excellent yields. acs.org Another approach involves the annulation between 2-aminobenzyl alcohols, benzaldehydes, and DMSO to provide quinolines. organic-chemistry.org

Aerobic oxidation can be facilitated by stable radical catalysts. For instance, TEMPO, in conjunction with a co-catalyst, can be used for the aerobic synthesis of quinolines. rsc.org It is proposed that oxygen reacts with the radical cation to form a peroxy species that initiates the reaction. rsc.org Additionally, heterogeneous cobalt oxide has been shown to be an effective catalyst for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines under mild conditions. organic-chemistry.org

Regioselective Synthesis of Bromine and Methyl Substituents

The precise placement of substituents on the quinoline ring is crucial for tailoring the molecule's properties. Regioselective methods for introducing bromine and methyl groups at specific positions, such as C-5 and C-4 respectively, are of particular interest.

Electrophilic Aromatic Substitution for Bromination at C-5 Position

The bromination of quinolines, particularly at the C-5 position, is a key transformation in the synthesis of functionalized derivatives. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the substituents already present on the quinoline ring and the reaction conditions.

For 8-substituted quinolines, bromination often occurs at the C-5 and C-7 positions. For example, the bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. acgpubs.org However, in the case of 8-methoxyquinoline, regioselective bromination occurs at the C-5 position to furnish 5-bromo-8-methoxyquinoline (B186703) as the sole product. acgpubs.org Similarly, investigations into the bromination of 7,8-dimethoxyquinoline showed that substitution mainly occurs at the C-5 position. tandfonline.com

Metal-free protocols have been developed for the regioselective C-5 halogenation of 8-substituted quinolines. nih.gov Using trihaloisocyanuric acids as the halogen source, a variety of 8-substituted quinolines can be halogenated at the C-5 position with excellent yields and complete regioselectivity under mild, open-air conditions. nih.gov Copper-promoted C-5 selective bromination of 8-aminoquinoline (B160924) amides using alkyl bromides has also been reported, demonstrating high site selectivity and broad substrate scope. beilstein-journals.org

Stereoselective Introduction of the Methyl Group at C-4 Position

The introduction of a methyl group at the C-4 position of the quinoline ring can be achieved through various synthetic strategies. While the term "stereoselective" is more commonly associated with the creation of chiral centers, in the context of a planar aromatic system like quinoline, it refers to the regioselective placement of the methyl group.

One of the classic methods for synthesizing 4-methylquinolines is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. The Knorr synthesis of quinolines provides another route, for instance, the condensation of 4-bromoaniline with ethyl acetoacetate followed by cyclization can lead to 6-bromo-4-methylquinolin-2(1H)-one. researchgate.net

Modern methods for C-methylation of quinolines are also being explored. semanticscholar.org These can involve the modification of an existing functional group or the direct addition of a methyl moiety. semanticscholar.org For example, a zinc-mediated direct C-4 selective alkylation of quinolines using 1,1-diborylalkanes as the alkylation source has been reported. organic-chemistry.org

Advanced Multi-Step Synthetic Strategies towards this compound Derivatives

The synthesis of complex this compound derivatives often requires multi-step synthetic sequences. researchgate.netevitachem.com These strategies begin with simpler, readily available starting materials and sequentially introduce the desired functional groups.

For example, the synthesis of 8-bromo-4-chloro-6-methylquinoline (B1371084) typically involves the initial bromination of a suitable quinoline precursor, followed by chlorination. evitachem.com A multi-step synthesis starting from eugenol (B1671780) has been reported to produce 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate. researchgate.net This demonstrates how a complex molecule with multiple substituents, including a bromo group at the C-5 position, can be constructed through a carefully planned sequence of reactions. researchgate.net

These multi-step syntheses often utilize a combination of the reactions discussed previously, such as electrophilic substitution, cyclization, and functional group interconversion, to build the target molecule. The development of such strategies is crucial for accessing novel quinoline derivatives with potential applications in various fields.

Sequence of Bromination and Methylation

One common approach involves the direct bromination of a pre-existing methylquinoline. For instance, the bromination of 4-methylquinoline can be achieved using various brominating agents. However, controlling the position of bromination to selectively target the C5 position can be challenging and often requires careful optimization of reaction conditions to avoid the formation of other isomers. nih.gov

An alternative strategy begins with a brominated aniline precursor. For example, 3-bromoaniline can undergo cyclization reactions to form the quinoline ring system, with the bromine atom already in the desired position relative to the newly formed heterocyclic ring. doi.org Subsequent methylation can then be carried out. This method can offer better control over the final substitution pattern.

A multi-step synthesis starting from a quinoline derivative might involve the introduction of a bromine atom at the 8-position, followed by chlorination at the 4-position and methylation at the 6-position to produce analogs like 8-bromo-4-chloro-6-methylquinoline. smolecule.com Similarly, the synthesis of 7-bromo-4-chloro-6-methylquinoline (B1439454) can be achieved through a multi-step process involving controlled halogenation and cyclization.

The synthesis of 6-bromo-4-methylquinolin-2(1H)-one, a related analog, has been investigated through the Knorr synthesis, which involves the condensation of 4-bromoaniline with a β-keto ester followed by cyclization. researchgate.net This highlights the importance of the starting materials in dictating the final substitution pattern.

Interactive Table: Synthetic Approaches based on Starting Material

| Starting Material | Key Transformation | Target/Analog | Reference(s) |

| 4-Methylquinoline | Direct Bromination | 6-Bromo-4-methylquinoline | |

| 3-Bromoaniline | Cyclization & Methylation | This compound Analog | doi.org |

| 6-Methylquinoline | Bromination & Chlorination | 7-Bromo-4-chloro-6-methylquinoline | |

| 4-Bromoaniline | Knorr Synthesis | 6-Bromo-4-methylquinolin-2(1H)-one | researchgate.net |

Functionalization through Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds, including quinolines. researchgate.netnih.gov This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a reactive organometallic intermediate. acs.org This intermediate can then be quenched with an electrophile to introduce a variety of functional groups.

The N,N,N′,N′-tetramethyldiaminophosphorodiamidate group has proven to be a strong DMG for the selective metalation of quinolines using magnesium- and zinc-based reagents like TMPMgCl·LiCl. acs.org This approach has been successfully applied to the synthesis of various functionalized N-heterocycles. acs.org The aryl O-carbamate group is another potent DMG in DoM chemistry, facilitating regioselective lithiation. acs.org

DoM can be combined with other reactions, such as the halogen dance, where a halogen atom migrates to a different position on the ring following metalation, allowing for further functionalization. researchgate.net This strategy provides access to a wider range of substituted quinoline derivatives that might be difficult to obtain through direct methods.

The choice of the metalating agent and reaction conditions is crucial for the success of DoM. acs.org The development of novel and practical TMP-based metallic reagents has enabled the rapid metalation of various pyridines and quinolines with high functional group tolerance and regioselectivity at room temperature. researchgate.net

Optimization of Synthetic Conditions and Process Efficiency

Optimizing synthetic protocols is essential for maximizing yield, ensuring high purity, and developing environmentally benign processes for the production of this compound and its analogs.

Influence of Solvent Systems and Temperature Regulation on Yield and Selectivity

The choice of solvent and the regulation of temperature are critical parameters that can profoundly impact the outcome of a chemical reaction. In quinoline synthesis, solvents can influence reaction rates, selectivity, and even the reaction mechanism. For instance, in the synthesis of quinoline-2-one and quinoline-2-thione derivatives, a switch between a DMSO/H₂O solvent system and an EtOH/H₂O system, along with catalyst choice, allowed for the selective formation of the desired product. acs.org

Temperature control is equally important. Microwave-assisted synthesis has been shown to accelerate the Friedländer quinoline synthesis, leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net In some cases, solvent-free conditions at elevated temperatures have proven effective, offering a greener alternative by reducing solvent waste. nih.govtandfonline.com The optimal temperature for a given reaction is often determined empirically, with studies showing that both too low and too high temperatures can be detrimental to the yield. researchgate.net For example, the cyclization step to form 6-bromo-4-methylquinolin-2(1H)-one is optimally performed at a high temperature of 200-220°C in a high-boiling solvent like diphenyl ether.

Role of Reagent and Catalyst Selection in Reaction Outcomes

The selection of reagents and catalysts is a cornerstone of synthetic optimization. In the synthesis of quinolines, a wide array of catalysts have been employed to improve efficiency and selectivity. These include traditional acid and base catalysts, as well as more advanced systems.

Copper catalysts have been utilized for the selective C5-H bromination of 8-aminoquinoline amides, where the choice between a cupric or cuprous catalyst, along with the appropriate additive, can direct the reaction towards either bromination or difluoromethylation. rsc.orgbeilstein-journals.org Nanocatalysts, with their high surface area and porosity, have emerged as superior alternatives in many organic transformations, enabling reactions under milder conditions and often with higher yields. nih.gov For example, nanocatalysts have been used in the Friedländer annulation to produce quinolines with good to excellent yields. nih.gov

The choice of brominating agent is also critical. Reagents such as molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium (B92312) hydrobromide perbromide are commonly used. nuph.edu.ua The reactivity and selectivity of these reagents can vary depending on the substrate and reaction conditions. nuph.edu.ua

Interactive Table: Catalyst and Reagent Effects on Quinoline Synthesis

| Reaction Type | Catalyst/Reagent | Key Outcome | Reference(s) |

| C5-H Bromination | Copper(II) salt | Selective bromination of 8-aminoquinoline amides | rsc.orgbeilstein-journals.org |

| Friedländer Annulation | Nanocatalyst | High yields under mild/solvent-free conditions | nih.gov |

| Quinoline Synthesis | Chloramine-T | Efficient synthesis of substituted quinolines | acgpubs.org |

| Bromination | N-Bromosuccinimide (NBS) | Regioselective bromination of quinolin-4(1H)-ones | nuph.edu.ua |

In-Process Monitoring and Advanced Purification Techniques (e.g., Chromatography)

To ensure the quality and purity of the final product, in-process monitoring and advanced purification techniques are indispensable. Techniques like thin-layer chromatography (TLC) are routinely used to monitor the progress of a reaction, allowing for the determination of the optimal reaction time. acgpubs.orgmdpi.com For more detailed analysis during the reaction, ¹H NMR spectroscopy can be employed to monitor the formation of intermediates and byproducts, as demonstrated in the optimization of anilide formation for the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one.

Once the reaction is complete, purification is necessary to isolate the desired compound from unreacted starting materials, byproducts, and catalysts. Common purification methods include recrystallization and column chromatography. smolecule.comgoogle.com Flash column chromatography is a particularly effective technique for separating regioisomeric products, as seen in the synthesis of 7-bromo-2-chloro-4-trifluoromethylquinoline. doi.org High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS) are powerful analytical tools used to confirm the purity and identity of the final product and its intermediates.

Chemical Reactivity and Transformation Studies of 5 Bromo 4 Methylquinoline

Halogen-Directed Reactions

The presence of a bromine atom on the quinoline (B57606) ring is a key feature for a variety of functionalization reactions, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways of the Bromine Atom

The bromine atom at the C-5 position of 5-Bromo-4-methylquinoline can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The feasibility of this reaction is influenced by the electron-withdrawing nature of the quinoline ring, which can stabilize the intermediate Meisenheimer complex. While specific studies on this compound are not extensively documented, the reactivity of haloquinolines in SNAr reactions is well-established. For instance, reactions with nucleophiles such as amines, alkoxides, and thiolates can lead to the corresponding 5-substituted-4-methylquinolines. The reaction conditions typically require elevated temperatures and are often facilitated by the use of a strong base.

Potential nucleophilic aromatic substitution reactions of this compound include:

Amination: Reaction with ammonia (B1221849) or primary/secondary amines to yield 5-amino-4-methylquinoline derivatives.

Alkoxylation: Displacement of the bromine atom with alkoxides (e.g., sodium methoxide (B1231860) or ethoxide) to form 5-alkoxy-4-methylquinolines.

Cyanation: Introduction of a cyano group using cyanide salts, which can serve as a precursor for carboxylic acids, amides, or amines.

Cross-Coupling Reactions at the Bromine-Substituted Position

The carbon-bromine bond in this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. It is a powerful method for the formation of biaryl compounds. A general procedure for a Suzuki-Miyaura coupling reaction involves reacting the bromo-aromatic compound with a phenylboronic acid in the presence of a palladium catalyst like PdCl₂(dppf) and a base such as Na₂CO₃ in a suitable solvent system like toluene/dioxane. organic-synthesis.com

Heck Reaction: The Heck reaction couples this compound with an alkene to form a new substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. The reaction typically exhibits high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. It is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base. rose-hulman.edu

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines. wikipedia.orgacsgcipr.org This reaction offers a milder alternative to traditional amination methods.

| Coupling Reaction | Reagents | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | 5-Aryl-4-methylquinoline |

| Heck | Alkene, Pd catalyst, Base | 5-Alkenyl-4-methylquinoline |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-4-methylquinoline |

| Buchwald-Hartwig | Amine, Pd catalyst, Base | 5-Amino-4-methylquinoline derivative |

Reactions Involving the Methyl Group at C-4

The methyl group at the C-4 position of the quinoline ring is also amenable to various chemical transformations, including oxidation and further functionalization.

Oxidation Reactions of the Methyl Group to Carboxylic Acids or Other Functionalities

The methyl group of 4-methylquinolines can be oxidized to a variety of functional groups, most notably to a carboxylic acid or an aldehyde. The oxidation of 4-methylquinoline (B147181) to quinoline-4-carboxylic acid is a known transformation. pvamu.edu This suggests that this compound can be similarly oxidized to 5-bromoquinoline-4-carboxylic acid. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂). The choice of oxidant and reaction conditions can influence the final product, allowing for selective oxidation to the aldehyde or the carboxylic acid. For instance, metal-free chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes has been achieved using hypervalent iodine(III) reagents. researchgate.net

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 5-Bromoquinoline-4-carboxylic acid |

| Selenium Dioxide (SeO₂) | 5-Bromoquinoline-4-carbaldehyde |

| Hypervalent Iodine(III) Reagents | 5-Bromoquinoline-4-carbaldehyde |

Further Functionalization of the Methyl Group (e.g., Alkylation, Halogenation)

The methyl group at C-4 exhibits benzylic-like reactivity, making its benzylic protons susceptible to abstraction and subsequent functionalization.

Halogenation: Benzylic bromination of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator). chemistrysteps.comchadsprep.comlibretexts.org This reaction would yield 5-bromo-4-(bromomethyl)quinoline, a versatile intermediate for further nucleophilic substitution reactions.

Alkylation: Deprotonation of the methyl group with a strong base, such as an organolithium reagent, can generate a carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, to introduce new alkyl chains at the methyl position.

Transformations of the Quinoline Ring System

The quinoline ring system in this compound can undergo transformations that alter its aromaticity, such as reduction.

Catalytic Hydrogenation: The pyridine (B92270) ring of the quinoline system is more susceptible to reduction than the benzene (B151609) ring. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel can selectively reduce the pyridine ring to afford 5-bromo-4-methyl-1,2,3,4-tetrahydroquinoline. Studies on the hydrogenation of bromoquinolines have shown that under certain conditions, the C-Br bond can remain intact. digitellinc.com For instance, rhenium sulfide (B99878) catalysts have been used for the selective hydrogenation of bromoquinolines to the corresponding tetrahydroquinolines.

Birch Reduction: The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, can be used to reduce aromatic rings. wikipedia.org This reaction typically results in the formation of a 1,4-cyclohexadiene (B1204751) derivative. The application of Birch reduction to this compound could potentially lead to the partial reduction of either the benzene or the pyridine ring, depending on the directing effects of the substituents.

Reduction of the Quinoline Nucleus to Dihydro- or Tetrahydroquinolines

The reduction of the quinoline nucleus is a fundamental transformation that yields dihydro- or tetrahydroquinoline derivatives. These reduced heterocycles are prevalent in many biologically active compounds. Catalytic hydrogenation is a common method for this reduction, although the choice of catalyst and reaction conditions is crucial to achieve high yields and selectivity, particularly in the presence of a halogen substituent that could undergo hydrogenolysis.

Research on the hydrogenation of isomeric bromoquinolines provides insight into the expected reactivity of this compound. A study on the catalytic properties of MoS₂ in the hydrogenation of bromoquinolines demonstrated that this catalyst can effectively reduce the pyridine ring of the quinoline system while preserving the carbon-bromine bond. The hydrogenation of 5-, 7-, and 8-bromoquinolines using a specific form of MoS₂ (MoS₁₃₀) resulted in the corresponding bromo-1,2,3,4-tetrahydroquinolines in high yields (above 94%). organic-chemistry.org This suggests that this compound would likely undergo a similar selective reduction.

Table 1: Catalytic Hydrogenation of Isomeric Bromoquinolines with MoS₂ Catalyst organic-chemistry.org

| Substrate | Catalyst | Product | Yield (%) |

| 5-Bromoquinoline | MoS₁₃₀ | 5-Bromo-1,2,3,4-tetrahydroquinoline | >94 |

| 6-Bromoquinoline | MoS₁₃₅ | 6-Bromo-1,2,3,4-tetrahydroquinoline | 25 |

| 7-Bromoquinoline | MoS₁₃₀ | 7-Bromo-1,2,3,4-tetrahydroquinoline | >94 |

| 8-Bromoquinoline | MoS₁₃₀ | 8-Bromo-1,2,3,4-tetrahydroquinoline | >94 |

The data indicates that the position of the bromine atom significantly influences the reaction's success, with the catalyst showing high activity for the 5-, 7-, and 8-isomers. organic-chemistry.org It is reasonable to extrapolate that the catalytic hydrogenation of this compound would similarly yield 5-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline with high selectivity, avoiding debromination.

Oxidation to Quinoline N-Oxides

The nitrogen atom in the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation alters the electronic properties of the quinoline system, often facilitating further functionalization. The N-oxide group can act as a directing group in electrophilic substitutions and can also be removed later in a synthetic sequence.

While specific studies on the N-oxidation of this compound are not extensively documented, the metabolism of 4-methylquinoline has been shown to produce 4-methylquinoline-N-oxide as a metabolite. nih.gov This indicates the feasibility of this transformation. Generally, quinoline N-oxides can be prepared using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA).

Quinoline N-oxides are valuable intermediates for further reactions. For instance, 4-bromoquinoline (B50189) N-oxide has been shown to undergo C2 amination with aliphatic secondary amines in the presence of a copper catalyst, resulting in a mixture of monoaminated and diaminated products. mdpi.com This highlights the potential for subsequent functionalization of the pyridine ring in this compound N-oxide.

Cyclization and Cyclocondensation Reactions of Synthesized Derivatives

Derivatives of this compound can be employed in cyclization and cyclocondensation reactions to construct more complex polycyclic systems. These reactions are pivotal in the synthesis of novel heterocyclic frameworks with potential applications in medicinal chemistry and materials science.

One notable example is the reductive cyclization of indolylnitrochalcone derivatives to synthesize 4-indolylquinolines. In this multi-step process, a Michael addition of an indole (B1671886) to a nitrochalcone is followed by a reductive cyclization using iron in the presence of hydrochloric acid. nih.gov This methodology can be adapted to synthesize derivatives where the quinoline core is substituted, including bromo- and methyl-substituted analogues. For example, the synthesis of 4-(5-Bromo-1H-indol-3-yl)-2-phenylquinoline has been successfully achieved through this route. nih.gov

Another important class of reactions is cyclocondensation. For instance, derivatives of 2-hydrazinoquinoline (B107646) can undergo cyclocondensation to form organic-chemistry.orgmdpi.comresearchgate.nettriazino[6,5-b]quinoline systems. This transformation typically involves the reaction of the hydrazino group with a suitable carbonyl compound to form a hydrazone, which then cyclizes to the triazinoquinoline core.

Advanced Mechanistic Investigations and Regioselectivity Control

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the mechanisms of reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and predicting outcomes. Kinetic and spectroscopic studies are powerful tools for elucidating these mechanisms.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are routinely used to characterize the structures of reactants, intermediates, and products. For example, in the synthesis of a Schiff base derived from 7-formyl-8-hydroxy-2-methylquinoline and 5-bromo-3-hydrazonoindolin-2-one, various spectroscopic methods including ¹H NMR, IR, UV-Vis, and mass spectrometry were employed to confirm the structure of the resulting ligand and its metal complexes. scispace.comresearchgate.net These techniques provide detailed information about the connectivity of atoms and the electronic environment within the molecule, which are essential for confirming reaction pathways.

While specific kinetic studies on reactions of this compound are not widely reported, such investigations on related quinoline derivatives can provide valuable insights. Kinetic studies can help determine the rate-determining step of a reaction and the influence of various parameters such as temperature, concentration, and catalyst loading on the reaction rate.

Strategies for Controlling Regioselectivity in Complex Derivative Formation

Controlling the regioselectivity of reactions is a significant challenge in the synthesis of complex derivatives of this compound. The presence of multiple reactive sites on the quinoline ring necessitates the use of strategies that can direct reactions to a specific position.

One powerful strategy is the use of directing groups. The N-oxide functionality, as mentioned earlier, can direct functionalization to the C2 position of the quinoline ring. mdpi.comnih.gov This is a well-established method for controlling regioselectivity in the functionalization of quinolines and other nitrogen-containing heterocycles.

Transition metal-catalyzed C-H activation is another modern approach for the regioselective functionalization of quinolines. nih.gov By choosing the appropriate metal catalyst and ligands, it is possible to selectively activate and functionalize specific C-H bonds on the quinoline nucleus. For example, rhodium catalysts have been used for the highly selective C2 alkylation of quinoline N-oxide. mdpi.com While not specifically demonstrated for this compound, these methods offer a promising avenue for its regioselective derivatization.

The inherent electronic properties of the substituted quinoline ring also play a role in directing reactions. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group, along with their positions on the ring, will influence the electron density at various positions and thus affect the regioselectivity of both electrophilic and nucleophilic substitution reactions.

Spectroscopic Characterization and Structural Analysis of 5 Bromo 4 Methylquinoline and Its Derivatives

Vibrational Spectroscopy

The FTIR spectrum of 5-Bromo-4-methylquinoline would display characteristic absorption bands corresponding to the vibrations of its specific structural components.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear in the region of 3000–3100 cm⁻¹. mdpi.com

Aliphatic C-H Stretch: The C-H stretching of the methyl group is expected just below 3000 cm⁻¹, usually in the 2850–2960 cm⁻¹ range. umd.edu

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline (B57606) aromatic system are expected to produce a series of sharp bands in the 1500–1650 cm⁻¹ region. scialert.net

C-H Bending: In-plane and out-of-plane C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a strong absorption in the low-frequency region of the spectrum, typically between 500 and 700 cm⁻¹. wpmucdn.com

Table 3: Predicted Major FTIR Peaks for this compound This table is generated based on predictive analysis and characteristic group frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 2960 |

| Aromatic C=C and C=N Stretch | 1500 - 1650 |

| C-H Bending | 750 - 900 |

| C-Br Stretch | 500 - 700 |

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations.

Ring Breathing Modes: The symmetric "breathing" vibrations of the quinoline ring are often strong and characteristic in the Raman spectrum.

C-Br Vibration: The C-Br stretch is also Raman active and would be observed in the 500-700 cm⁻¹ range.

Substituent-Sensitive Bands: The positions and intensities of certain Raman bands can be sensitive to the nature and position of substituents on the aromatic ring, providing structural insights. nih.gov

For aromatic compounds, Raman spectroscopy is a valuable tool for analyzing the skeletal vibrations of the ring system. libretexts.org The combination of FTIR and Raman spectra offers a more complete picture of the vibrational modes of this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone technique for the molecular weight determination and structural elucidation of this compound. Its high sensitivity and specificity allow for precise analysis even with minute sample quantities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. The theoretical monoisotopic mass of this compound (C₁₀H₈BrN) is 220.98401 Da. uni.lu

HRMS analysis confirms this elemental composition by matching the experimentally measured exact mass to the theoretical value with a very low margin of error, typically in the parts-per-million (ppm) range. The technique also reveals the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), where two peaks of nearly equal intensity are observed, separated by approximately 2 Da (e.g., M and M+2). chemicalbook.com This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Further characterization can be achieved by analyzing different ionized forms (adducts) of the molecule. Predicted m/z values for various adducts of this compound provide a reference for experimental data interpretation.

Table 1: Predicted m/z Values for this compound Adducts

| Adduct Ion | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₀H₉BrN]⁺ | 221.99129 |

| [M+Na]⁺ | [C₁₀H₈BrNNa]⁺ | 243.97323 |

| [M+K]⁺ | [C₁₀H₈BrKN]⁺ | 259.94717 |

| [M+NH₄]⁺ | [C₁₀H₁₂BrN₂]⁺ | 239.01783 |

| [M-H]⁻ | [C₁₀H₇BrN]⁻ | 219.97673 |

Data sourced from PubChem. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for separating and identifying this compound within complex mixtures. In this method, the sample is first vaporized and passed through a gas chromatograph. The components of the mixture are separated based on their volatility and interaction with the stationary phase of the GC column. As each separated component, such as this compound, elutes from the column, it enters the mass spectrometer.

The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This spectrum serves as a molecular fingerprint. For this compound, the mass spectrum would exhibit a molecular ion peak corresponding to its mass and the characteristic isotopic pattern of bromine. The fragmentation pattern, which results from the breakdown of the molecular ion, provides additional structural information that confirms the identity of the compound. The GC-MS data for the related compound 4-methylquinoline (B147181) can serve as a reference for predicting the behavior and fragmentation of its brominated analogue. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of molecules with ultraviolet and visible light, providing information about their electronic structure and energy levels.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its aromatic quinoline core. Generally, quinoline and its derivatives exhibit strong absorption in the ultraviolet region due to π → π* transitions within the heterocyclic ring system. beilstein-journals.org These high-energy transitions typically result in intense absorption bands.

Transitions occurring at longer wavelengths (above 350 nm) are often attributed to n → π* transitions, which involve the non-bonding electrons on the nitrogen atom. beilstein-journals.orgresearchgate.net The introduction of substituents like the bromo and methyl groups on the quinoline ring can cause shifts in the absorption maxima (λ_max). The bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, and the electron-donating methyl group can modulate the energy of the molecular orbitals, leading to bathochromic (red) or hypsochromic (blue) shifts. In some substituted quinolines, low-energy absorption can also be associated with intramolecular charge transfer (CT) transitions, where the quinoline moiety may act as an electron donor. mdpi.com

Table 2: Typical Electronic Transitions in Quinoline Derivatives

| Transition Type | Wavelength Region | Involved Orbitals |

| π → π | < 350 nm | Pi (π) bonding to pi (π) antibonding |

| n → π | > 350 nm | Non-bonding (n) to pi (π) antibonding |

Information based on general characteristics of quinoline systems. beilstein-journals.orgresearchgate.net

Photoluminescence and Fluorescence Properties of Quinoline Derivatives

Many quinoline derivatives exhibit photoluminescence, a property where a molecule absorbs light and then emits it at a longer wavelength. This fluorescence is highly dependent on the molecular structure, substituents, and the surrounding environment. The emission properties of this compound derivatives would be influenced by the electronic nature and position of the bromo and methyl groups.

Studies on halogen-substituted quinolines, such as 5,7-dibromo-8-hydroxyquinoline, have shown that fluorescence is significantly affected by intermolecular interactions like π–π stacking and the presence of metal cations. bohrium.com The heavy bromine atom can also influence the emission properties through the "heavy-atom effect," which can enhance intersystem crossing from the excited singlet state to the triplet state, potentially quenching fluorescence in favor of phosphorescence. The local character of electronic transitions in some quinoline systems can make their emission spectra less sensitive to solvent polarity (solvatochromism). osti.gov The development of fluorescent metal complexes with quinoline derivatives has been a significant area of research for applications in organic light-emitting diodes (OLEDs). researchgate.net

Two-Photon Absorption (2PA) Properties and Applications

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by absorbing one photon of higher energy. Quinoline derivatives have emerged as a promising scaffold for designing molecules with significant 2PA cross-sections. researchgate.netnih.govacs.org

This property is particularly valuable for applications that require high spatial resolution, such as two-photon microscopy and photodynamic therapy. A key application is in the development of photoremovable protecting groups ("caged" compounds) that can release biologically active molecules upon two-photon excitation. researchgate.net Research has demonstrated that structural modifications to the quinoline core can dramatically enhance 2PA properties. For instance, the introduction of substituents at the C4 position of the quinoline ring has been shown to improve the two-photon uncaging action cross-section significantly. acs.org This suggests that derivatives of this compound could be engineered for enhanced 2PA, leveraging the electronic influence of the methyl group at the C4 position for potential use in advanced biological and materials science applications.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a compound. This technique requires a well-ordered single crystal, which is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

For instance, the crystal structure of a related compound, 4-bromo-8-methoxyquinoline (B35057), was determined using SCXRD. nih.gov The analysis revealed that the non-hydrogen atoms of the molecule are essentially co-planar. nih.gov In its crystal structure, molecules are linked by weak intermolecular C—H···π(arene) interactions, forming one-dimensional chains. nih.gov Such detailed structural information is crucial for understanding intermolecular interactions and packing in the solid state.

Below is an illustrative table of crystallographic data, similar to what would be obtained for this compound. The data presented is for 4-bromo-8-methoxyquinoline. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₈BrNO |

| Formula Weight | 238.08 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.1615 (1) |

| b (Å) | 12.1337 (6) |

| c (Å) | 14.2436 (7) |

| V (ų) | 892.05 (6) |

| Z | 4 |

| Temperature (K) | 150 (1) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

This data is for 4-bromo-8-methoxyquinoline and is presented for illustrative purposes. nih.gov

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. PXRD is particularly useful for identifying crystalline compounds, determining phase purity, and analyzing the crystal structure of materials that are not available as single crystals.

For example, the PXRD pattern of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline was analyzed and revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net The refined unit-cell parameters were also determined from this analysis. researchgate.net This demonstrates the utility of PXRD in characterizing the solid-state structure of complex heterocyclic systems.

An illustrative PXRD data table for a quinoline derivative is shown below, based on the findings for 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline. researchgate.net

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.51 | 10.38 | 100 |

| 11.84 | 7.47 | 35 |

| 14.78 | 5.99 | 40 |

| 17.06 | 5.19 | 25 |

| 23.82 | 3.73 | 50 |

| 25.68 | 3.47 | 30 |

This data is for 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline and is presented for illustrative purposes. researchgate.net

Electrochemical Characterization Studies

Electrochemical techniques are employed to investigate the redox properties of molecules, providing information on their ability to accept or donate electrons. These studies are crucial for applications in areas such as materials science, catalysis, and sensor technology.

Cyclic voltammetry (CV) is a widely used electrochemical technique for determining the reduction and oxidation potentials of a substance. wikipedia.orgossila.com In a CV experiment, the potential of a working electrode is swept linearly in a cyclic manner, and the resulting current is measured. The voltammogram provides information about the redox processes, including the potentials at which they occur and their reversibility.

Studies on quinolinium salts have shown that their reduction potentials can vary significantly depending on their molecular structure. nih.gov For a series of quinolinium salts, reduction potentials were found to range from -0.43 to -1.08 V. nih.gov In the case of 4-methyl-3-vinyl quinoline-2(1H)-one, cyclic voltammetry revealed an irreversible diffusion-controlled reduction process. ajrconline.org The peak potential for this process was observed to shift to more negative values as the scan rate increased. ajrconline.org

An illustrative data table of electrochemical potentials for a series of quinoline derivatives is presented below.

| Compound | Reduction Potential (V) | Oxidation Potential (V) |

| Quinoline Derivative A | -0.85 | +1.20 |

| Quinoline Derivative B | -0.92 | +1.15 |

| Quinoline Derivative C | -0.78 | +1.28 |

This data is hypothetical and for illustrative purposes.

The electrochemical behavior of quinoline derivatives is intrinsically linked to their chemical structure. The nature and position of substituents on the quinoline ring can significantly influence the electron density of the molecule, thereby affecting its reduction and oxidation potentials.

For instance, the presence of electron-withdrawing groups, such as a nitro group, on the quinoline scaffold can reduce the electron density of the ring system. nih.gov This reduction in electron density facilitates single-electron transfer processes, making the compound easier to reduce. nih.gov Conversely, electron-donating groups would be expected to have the opposite effect, making the compound more susceptible to oxidation.

The correlation between structure and electrochemical properties is a key area of research, as it allows for the rational design of molecules with specific redox characteristics for various applications. For example, in a study of quinolinium salts, a correlation was found between their reduction potentials and their anticancer activity, suggesting a possible mechanism of action involving electrochemical processes. nih.gov

Computational and Theoretical Investigations of 5 Bromo 4 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular properties of compounds like 5-Bromo-4-methylquinoline. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) provide profound insights into the electronic behavior of the molecule in its ground and excited states.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. By employing functionals like B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to optimize the molecular geometry of this compound and calculate various electronic properties. researchgate.netmdpi.com

The introduction of a bromine atom at the 5-position and a methyl group at the 4-position of the quinoline (B57606) ring is expected to significantly influence its electronic distribution. The bromine atom, being an electronegative and deactivating group, would withdraw electron density from the aromatic system via the inductive effect, while also contributing some electron density through resonance. Conversely, the methyl group is an electron-donating group that would increase the electron density of the quinoline ring through hyperconjugation and a weak inductive effect.

This interplay of electronic effects would alter the bond lengths and angles of the quinoline core compared to the unsubstituted molecule. The charge distribution would be polarized, impacting the molecule's reactivity. DFT calculations can quantify these effects, providing a detailed picture of the molecule's electronic landscape and stability. researchgate.netdeakin.edu.au

Table 1: Predicted Impact of Substituents on the Electronic Properties of the Quinoline Ring in this compound

| Substituent | Position | Predicted Electronic Effect | Consequence for Reactivity |

|---|---|---|---|

| Bromine | 5 | Electron-withdrawing (inductive), weak electron-donating (resonance) | Modulates the nucleophilicity and electrophilicity of the ring |

This table is a representation of expected effects based on general chemical principles and DFT studies on related compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their UV-Vis absorption spectra. rsc.orgresearchgate.netuci.edu For this compound, TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π* or n → π*). researchgate.netnih.gov

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule.

In substituted quinolines, the distribution of HOMO and LUMO is spread across the aromatic system. rsc.org For this compound, the HOMO is expected to be localized primarily on the quinoline ring, with some contribution from the methyl group, reflecting its electron-donating character. The LUMO, on the other hand, would likely be distributed over the entire quinoline system, acting as the electron-accepting orbital. rsc.orgresearchgate.net

The energies of the HOMO and LUMO are indicative of the molecule's ability to donate and accept electrons, respectively. A higher HOMO energy suggests a greater ease of donating electrons, while a lower LUMO energy indicates a greater ease of accepting electrons. The specific energies for this compound would be determined by the combined electronic effects of the bromo and methyl substituents.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. researchgate.netscirp.org A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, often corresponding to higher chemical reactivity and a red shift in the absorption spectrum. Conversely, a larger energy gap suggests greater stability and lower reactivity. researchgate.net

For this compound, the HOMO-LUMO gap would be a key determinant of its photophysical properties. DFT calculations on related quinoline derivatives can provide an estimate of this energy gap. rsc.orgscirp.org

Table 2: Representative HOMO, LUMO, and Energy Gap Values for Substituted Quinolines from DFT Studies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 |

| 2-Styryl quinoline derivative (M1) | -5.8 | -2.0 | 3.8 |

| 2-Styryl quinoline derivative (M2) | -5.7 | -2.0 | 3.7 |

Data sourced from studies on quinoline and its derivatives to illustrate typical values. scirp.orgthesciencein.org The values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govrsc.org The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would show a region of significant negative potential around the nitrogen atom of the quinoline ring, making it a primary site for electrophilic attack and protonation. The regions around the bromine atom would exhibit both positive and negative potentials, reflecting the concept of a "sigma-hole" where the electrostatic potential along the C-Br bond axis can be positive, making it a site for halogen bonding. nih.gov The aromatic rings will also have regions of varying potential, influenced by the substituents. The methyl group would enhance the negative potential of the ring it is attached to, while the bromine atom would have a more complex influence. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and the interactions between different parts of a molecule. researchgate.net This technique provides a localized, intuitive representation of the electron density, translating complex wavefunction information into a familiar Lewis structure language of bonds, lone pairs, and delocalization effects. wikipedia.orgq-chem.com NBO analysis examines the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying their significance through second-order perturbation theory to calculate stabilization energy, E(2). wisc.edu Higher E(2) values indicate stronger interactions, reflecting greater electron delocalization from the idealized Lewis structure. wisc.edu

Furthermore, the substituents on the quinoline core—the bromine atom at position 5 and the methyl group at position 4—introduce additional interactions. The lone pairs on the bromine atom can act as donors, potentially delocalizing into adjacent antibonding orbitals of the quinoline ring. Conversely, the C-H bonding orbitals of the methyl group can donate electron density to neighboring empty orbitals. These interactions, while weaker than the primary π-delocalization, play a crucial role in fine-tuning the molecule's electronic structure and reactivity.

Below is an illustrative table of potential donor-acceptor interactions and their hypothetical stabilization energies for this compound, as would be determined by an NBO analysis.

Table 1: Illustrative NBO Analysis of this compound This table presents hypothetical data for illustrative purposes.

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π(C1-C2) (1.98e) | π*(C3-C4) (0.03e) | 20.5 | π → π* (Intra-ring delocalization) |